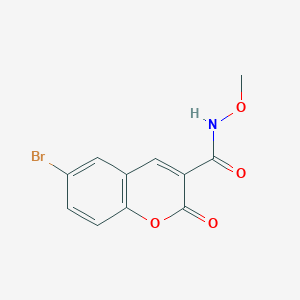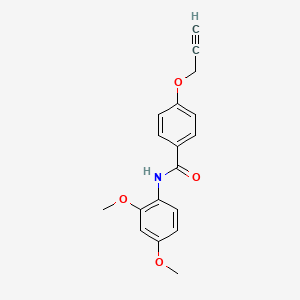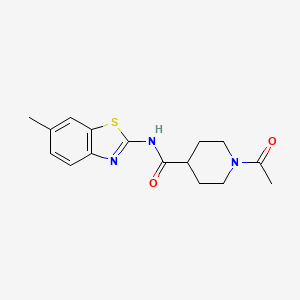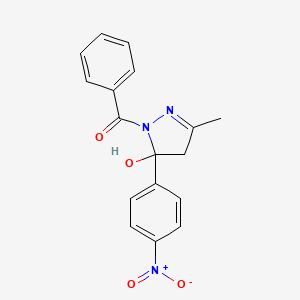![molecular formula C17H16FNO2 B5373738 N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5373738.png)
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as FLAP inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are a group of inflammatory mediators that are involved in various pathological conditions, including asthma, arthritis, and cardiovascular diseases. The discovery of FLAP inhibitors has opened up new avenues for the development of novel therapeutics for these diseases.
Wirkmechanismus
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor works by inhibiting the biosynthesis of leukotrienes. Leukotrienes are produced by the oxidation of arachidonic acid through the 5-lipoxygenase pathway. This compound is a key protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase, which is then converted to leukotrienes. By inhibiting this compound, the production of leukotrienes is decreased, leading to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound inhibitor has several biochemical and physiological effects. It reduces the production of leukotrienes, which are potent inflammatory mediators. It also decreases the levels of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, this compound inhibitor has been shown to improve endothelial function, reduce platelet aggregation, and decrease the expression of adhesion molecules, which are involved in the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the role of leukotrienes in various diseases. It is also easy to synthesize and purify, which makes it readily available for research purposes. However, this compound inhibitor has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments.
Zukünftige Richtungen
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor has opened up new avenues for the development of novel therapeutics for various diseases. Future research should focus on optimizing the pharmacokinetics and pharmacodynamics of this compound inhibitor to improve its efficacy and safety. Additionally, the development of new this compound inhibitors with improved solubility and bioavailability would be valuable for future research. Finally, the role of leukotrienes in various diseases should be further investigated to identify new therapeutic targets for the treatment of these diseases.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor involves several steps. The first step is the preparation of 2-fluoroaniline, which is then reacted with 4-(2-methyl-2-propen-1-yl)oxybenzoic acid to form the desired product. The reaction is carried out under controlled conditions using various reagents and solvents. The final product is purified by column chromatography to obtain a high-purity product.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in reducing inflammation and oxidative stress in animal models of asthma, arthritis, and atherosclerosis. It also has neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-(2-methylprop-2-enoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12(2)11-21-14-9-7-13(8-10-14)17(20)19-16-6-4-3-5-15(16)18/h3-10H,1,11H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMKUTFLRSCDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-3,5-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5373662.png)
![ethyl 4-({3-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5373676.png)

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5373719.png)
![1-(1-{[6-(2,5-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5373721.png)
![4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5373723.png)
![4-[3-(2-hydroxy-5-nitrophenyl)acryloyl]phenyl 2-furoate](/img/structure/B5373732.png)

![N-isopropyl-8-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5373743.png)
![2-benzyl-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5373745.png)
![4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373753.png)
